Mabuterol-D9 hydrochloride Mabuterol-D9 hydrochloride Mabuterol-D9 hydrochloride is a labelled impurity of Clenbuterol. Clenbuterol, marketed as Dilaterol, Spiropent, Ventipulmin, and also generically as Dilaterol and Spiropent, a representative of the class of beta-adrenergic agents, had been used as a tocolytic, bronchodilator, and heart tonics in human and veterinary medicine.
Brand Name: Vulcanchem
CAS No.: 1353867-83-0
VCID: VC0196569
InChI: InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Molecular Formula: C13D9H9ClF3N2O·HCl
Molecular Weight: 356.26

Mabuterol-D9 hydrochloride

CAS No.: 1353867-83-0

Cat. No.: VC0196569

Molecular Formula: C13D9H9ClF3N2O·HCl

Molecular Weight: 356.26

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Mabuterol-D9 hydrochloride - 1353867-83-0

CAS No. 1353867-83-0
Molecular Formula C13D9H9ClF3N2O·HCl
Molecular Weight 356.26
IUPAC Name 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Standard InChI InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Chemical Identity and Structural Properties

Mabuterol-D9 hydrochloride is a deuterated derivative of mabuterol, characterized by the substitution of nine hydrogen atoms with deuterium (heavy hydrogen) atoms. This strategic isotopic labeling creates a compound with distinct analytical properties while maintaining the core pharmacological profile of the parent molecule.

Basic Identification Parameters

The compound exhibits some variation in reported CAS registry numbers across reference databases, with 1353867-83-0 being the most commonly cited identifier . The molecular formula is C13H10Cl2D9F3N2O with a calculated molecular weight of 356.26 g/mol . The structure maintains the core beta-adrenergic framework with nine deuterium atoms strategically positioned to enhance the compound's stability and analytical utility.

Nomenclature and Alternative Designations

Several systematic names and aliases exist for this compound, including:

  • [2H9]-Mabuterol

  • 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride

  • Mabuterol-d9 hydrochloride

The compound is primarily differentiated from standard mabuterol by the "D9" designation, indicating the presence of nine deuterium atoms in place of hydrogens in the molecular structure.

Physical and Chemical Properties

Mabuterol-D9 hydrochloride possesses physical and chemical characteristics that make it valuable for both pharmacological applications and analytical chemistry. The compound requires specific storage conditions to maintain its integrity.

Physical Characteristics

The compound is typically available as a solid powder with defined purity specifications. Commercial preparations often specify purity grades of 95% or higher by HPLC analysis with 98% atomic deuterium incorporation . Standard storage recommendations indicate that the compound should be maintained at 4°C to preserve stability .

Structural Significance of Deuteration

The deuteration pattern in Mabuterol-D9 hydrochloride strategically targets specific structural elements:

  • Six deuterium atoms replace hydrogens in the 1,1,1,3,3,3-positions

  • Three additional deuterium atoms replace hydrogens in the methyl group attached to the propan-2-yl moiety

This systematic replacement with heavier isotopes creates minimal steric alterations while significantly changing the compound's mass spectrometric profile, making it an excellent internal standard for analytical applications.

Pharmacological Profile

Mabuterol-D9 hydrochloride maintains the core pharmacological properties of the parent compound mabuterol while offering enhanced analytical utility through its deuteration pattern.

Comparative Pharmacology

Mabuterol-D9 hydrochloride shares structural and functional similarities with several other beta-adrenergic agonists used in clinical and research settings. The table below highlights key comparisons:

Compound NameStructural SimilarityPharmacological DistinctionPrimary Application
Clenbuterol hydrochlorideHighStronger anabolic propertiesLivestock enhancement, respiratory disease
SalbutamolHighLess potent, shorter-actingCommon clinical bronchodilator
Ractopamine hydrochlorideModerateGrowth promotion activityFeed additive
Zilpaterol hydrochlorideModerateLower receptor selectivityRespiratory conditions
FormoterolModerateLong-acting profileAsthma management

This comparative analysis demonstrates Mabuterol-D9 hydrochloride's position within the broader class of beta-adrenergic compounds, highlighting both similarities and distinctive features.

Analytical Applications

The primary value of Mabuterol-D9 hydrochloride lies in its utility for analytical chemistry, particularly in pharmacokinetic and metabolic studies.

Mass Spectrometric Advantages

The deuteration in Mabuterol-D9 hydrochloride provides significant advantages for mass spectrometry-based analyses:

  • The increased molecular weight creates a distinct mass shift compared to the non-deuterated compound

  • This mass difference allows for simultaneous quantification of the deuterated and non-deuterated forms

  • The compound can serve as an internal standard in bioanalytical methods, enhancing quantitative accuracy

  • Deuteration enhances detection specificity in complex biological matrices

These properties make the compound particularly valuable for pharmacokinetic studies and bioanalytical method development.

Stability Benefits

The carbon-deuterium bonds in Mabuterol-D9 hydrochloride exhibit slightly different physicochemical properties compared to carbon-hydrogen bonds:

  • Increased bond strength due to reduced zero-point energy

  • Enhanced resistance to certain metabolic transformations

  • Potential for altered reaction kinetics in certain chemical environments

These subtle differences can be leveraged in metabolic stability studies and pharmaceutical research applications.

Research Applications and Future Perspectives

Mabuterol-D9 hydrochloride continues to find important applications in various research domains, with potential for expanded utility.

Current Research Applications

The compound serves several important functions in contemporary research:

  • Internal standardization for quantitative bioanalysis of mabuterol and related compounds

  • Tracer studies to elucidate metabolic pathways

  • Pharmacokinetic investigations requiring precise quantification

  • Method development for regulatory compliance testing

These applications leverage the compound's unique isotopic signature while maintaining pharmacological relevance.

Future Research Directions

Several emerging research directions may expand the utility of Mabuterol-D9 hydrochloride:

  • Development of multiplex assays for simultaneous quantification of multiple beta-adrenergic compounds

  • Application in sports doping control with improved detection sensitivity

  • Integration into comprehensive metabolomic workflows

  • Potential therapeutic applications leveraging kinetic isotope effects

These potential applications highlight the continuing relevance of deuterated standards in pharmaceutical research and analytical chemistry.

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